(Z)-N'-Hydroxy-5-methylpyrazine-2-carboximidamide
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Overview
Description
(Z)-N’-Hydroxy-5-methylpyrazine-2-carboximidamide is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a hydroxy group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-Hydroxy-5-methylpyrazine-2-carboximidamide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-N’-Hydroxy-5-methylpyrazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (Z)-N’-Hydroxy-5-methylpyrazine-2-carboximidamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: In medicinal chemistry, (Z)-N’-Hydroxy-5-methylpyrazine-2-carboximidamide is explored for its potential therapeutic properties. It is investigated for its role in treating diseases by targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (Z)-N’-Hydroxy-5-methylpyrazine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboximidamide groups play a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
N’-Hydroxy-5-methylpyrazine-2-carboximidamide: Lacks the (Z)-configuration.
5-Methylpyrazine-2-carboximidamide: Lacks the hydroxy group.
N’-Hydroxy-5-chloropyrazine-2-carboximidamide: Substituted with a chlorine atom instead of a methyl group.
Uniqueness: (Z)-N’-Hydroxy-5-methylpyrazine-2-carboximidamide is unique due to its specific (Z)-configuration, which can influence its binding affinity and specificity towards molecular targets. This configuration can result in distinct biological and chemical properties compared to its similar compounds.
Properties
IUPAC Name |
N'-hydroxy-5-methylpyrazine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(7)10-11/h2-3,11H,1H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMQMDMXQPQRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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